molecular formula C6H12ClNO3 B1423211 4-Hydroxypiperidine-4-carboxylic acid hydrochloride CAS No. 495414-65-8

4-Hydroxypiperidine-4-carboxylic acid hydrochloride

Cat. No. B1423211
M. Wt: 181.62 g/mol
InChI Key: XJJJVKSYSBNXLV-UHFFFAOYSA-N
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Patent
US09309243B2

Procedure details

4-Hydroxy-4-piperidinecarboxylic acid hydrochloride salt (1 g, 5.1 mmol) was added to a 2% hydrochloric acid solution in methanol (25 mL) and the mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure to give the title compound as the hydrochloride salt (1 g, 92%) as a white solid. δH (400 MHz, DMSO-d6) 9.06 (broad, 2H), 5.89 (broad, 1H), 3.68 (m, 3H), 3.14 (m, 2H), 3.02 (m, 2H), 2.07 (m, 2H), 1.79 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1([C:9]([OH:11])=[O:10])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.Cl.[CH3:13]O>>[OH:2][C:3]1([C:9]([O:11][CH3:13])=[O:10])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.OC1(CCNCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1(CCNCC1)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.